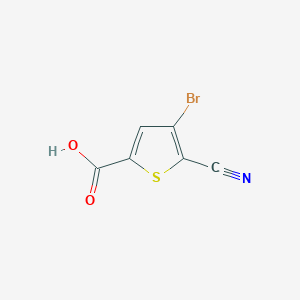

4-Bromo-5-cyanothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPOZHSHPEPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521491-96-2 | |

| Record name | 4-bromo-5-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Bromo 5 Cyanothiophene 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 4-Bromo-5-cyanothiophene-2-carboxylic acid

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds of the functional groups attached to the thiophene (B33073) ring.

One plausible retrosynthetic pathway involves the disconnection of the carboxylic acid group, leading to a Grignard reagent precursor. This suggests that the carboxylic acid can be introduced in the final step via carboxylation of a suitable organometallic intermediate. Further disconnection of the cyano and bromo groups reveals key precursors such as 3,4-dibromothiophene (B32776) or thiophene-2-carboxylic acid, which can be functionalized in a stepwise manner.

Direct Synthesis and Optimization Protocols

The direct synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. Optimization of these protocols is crucial for achieving high yields and purity.

Halogenation and Cyano-Functionalization of Thiophene Carboxylic Acid Derivatives

A common strategy for the synthesis of polysubstituted thiophenes involves the sequential functionalization of a pre-existing thiophene core. Starting with thiophene-2-carboxylic acid, a series of electrophilic substitution reactions can be employed to introduce the bromo and cyano groups.

The bromination of thiophene derivatives is a well-established transformation. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring. The carboxylic acid group at the 2-position is a deactivating group and a meta-director. However, in the case of thiophene, the sulfur atom strongly directs electrophilic substitution to the adjacent α-positions (2 and 5). Therefore, direct bromination of thiophene-2-carboxylic acid would likely yield 5-bromothiophene-2-carboxylic acid. To achieve the desired 4-bromo substitution, a more elaborate strategy involving blocking groups or starting from a different precursor might be necessary.

Once a bromo-substituted thiophene is obtained, the cyano group can be introduced through various methods. Palladium-catalyzed cyanation reactions using zinc cyanide (Zn(CN)₂) or other cyanide sources are efficient for converting aryl bromides to nitriles.

A plausible synthetic sequence could start from 3,4-dibromothiophene. Selective functionalization at one of the bromine positions, followed by introduction of the carboxylic acid and cyano groups, could lead to the target molecule. For instance, monolithiation of 3,4-dibromothiophene followed by reaction with an electrophile could be a key step.

Carboxylation of Halogenated Cyanothiophenes (e.g., Grignard reactions, palladium-catalyzed carbonylation)

An alternative approach involves the introduction of the carboxylic acid group at a later stage of the synthesis. This can be achieved by the carboxylation of a suitable halogenated cyanothiophene precursor.

Grignard Reactions: A key intermediate for this approach would be a bromo- or iodo-substituted cyanothiophene. This intermediate can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organometallic species can then be carboxylated by treatment with carbon dioxide (dry ice), followed by acidic workup to yield the desired carboxylic acid. The success of this method depends on the stability of the Grignard reagent in the presence of the cyano group.

Palladium-Catalyzed Carbonylation: This method offers an alternative to Grignard-based carboxylation. A halogenated cyanothiophene can be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile, such as an alcohol, to form an ester, which can then be hydrolyzed to the carboxylic acid. This method is often tolerant of a wider range of functional groups compared to Grignard reactions.

| Reaction Type | Reagents and Conditions | Precursor | Product |

| Grignard Carboxylation | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | 3-Bromo-2-cyanothiophene | 2-Cyano-3-thiophenecarboxylic acid |

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, alcohol, base | Aryl halide | Aryl ester |

One-Pot and Multicomponent Reaction Approaches

A hypothetical one-pot synthesis could involve the reaction of a suitable precursor with multiple reagents in a single reaction vessel, where a cascade of reactions leads to the final product. For instance, a reaction involving a brominating agent, a cyanating agent, and a carboxylating agent with a thiophene precursor under carefully controlled conditions could potentially yield the target molecule. However, achieving the desired regioselectivity in such a complex reaction would be a significant challenge.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally friendly.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids. guidechem.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency. Palladium-catalyzed reactions are a good example, although the use of a precious metal is a consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, the long-term goal in green chemistry is to utilize renewable resources.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing one-pot or multicomponent reaction strategies. |

| Safer Solvents | Employing water or ethanol as reaction media. guidechem.com |

| Catalysis | Using catalytic amounts of palladium for cross-coupling and carbonylation reactions. |

| Energy Efficiency | Optimizing reactions to proceed at lower temperatures. |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

3-Bromothiophene: This is a crucial starting material for many synthetic routes. It can be prepared from thiophene through a multi-step process involving bromination to 2,3,5-tribromothiophene, followed by selective debromination at the α-positions using zinc dust in acetic acid.

3,4-Dibromothiophene: This precursor can be synthesized from thiophene by reaction with hydrobromic acid and hydrogen peroxide in the presence of a catalyst. researchgate.net Another method involves the debromination of 2,3,4,5-tetrabromothiophene.

Thiophene-2-carboxylic acid: This commercially available compound can also serve as a starting point. Its derivatives can be synthesized through various methods, including the carboxylation of 2-thienyllithium (B1198063) or the oxidation of 2-acetylthiophene.

Preparation of Bromothiophene-2-carboxylic Acid Derivatives

The synthesis of bromothiophene-2-carboxylic acid derivatives serves as a critical entry point for more complex structures. A common strategy involves the direct bromination of a thiophene-2-carboxylic acid precursor or the introduction of the carboxylic acid function onto a brominated thiophene.

One established method involves a one-pot bromination/debromination procedure. For instance, 3-methylthiophene (B123197) can be treated to yield 2,4-dibromo-3-methylthiophene. beilstein-journals.orgresearchgate.net The carboxylic acid group can then be introduced through two primary pathways: a Grignard reaction followed by carbonation with carbon dioxide, or a palladium-catalyzed carbonylation reaction under carbon monoxide pressure. beilstein-journals.orgresearchgate.net

Another approach starts with commercially available thiophene, which can be brominated to form 2-bromothiophene (B119243). This intermediate is then converted into 2-(2-thiophene) diethyl malonate. Subsequent saponification and decarboxylation yield 2-thiophenecarboxylic acid. google.com Alternatively, direct carboxylation of brominated thiophenes can be achieved. For example, the reaction of 2-bromothiophene can produce methyl 5-bromothiophene-2-carboxylate. semanticscholar.org The use of N-bromosuccinimide (NBS) is also a common and efficient method for the bromination of thiophene rings. researchgate.net

| Starting Material | Reagents | Product | Key Transformation |

| 3-Methylthiophene | 1. Bromine 2. Grignard formation + CO₂ or Pd-catalyzed carbonylation | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Bromination followed by Carboxylation beilstein-journals.orgresearchgate.net |

| Thiophene | Pyridine perbromide hydrobromide | 2-Bromothiophene | Electrophilic Bromination google.com |

| 2-Bromothiophene | Diethyl malonate, Na, Toluene | 2-(2-thiophene) diethyl malonate | Malonic Ester Synthesis google.com |

| 2-Bromothiophene | CCl₄–CH₃OH–Fe(acac)₃ system | Methyl 5-bromothiophene-2-carboxylate | Oxidative Carboxylation semanticscholar.org |

Synthesis of Cyanothiophene Carboxylic Acid Analogues

The introduction of a cyano group is another key transformation. The Gewald reaction is a powerful tool for synthesizing 2-aminothiophene derivatives, which are precursors to cyanothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. semanticscholar.org The resulting 2-aminothiophene-3-carboxylate can then be further modified.

Modern cross-coupling reactions offer direct routes to cyanated arenes. Palladium or nickel-catalyzed cyanation of bromothiophene precursors is an effective strategy. mdpi.com These reactions typically use a cyanide source, such as potassium cyanide (KCN) or its less toxic surrogate zinc cyanide (Zn(CN)₂), to displace a halide on the thiophene ring. mdpi.comwikipedia.org For instance, various (hetero)aryl chlorides, including those derived from thiophene, can be efficiently converted to the corresponding nitriles using a nickel catalyst system with Zn(CN)₂. mdpi.com

| Precursor Type | Reaction Name/Type | Reagents | Intermediate/Product |

| Ketone + Cyanoacetate | Gewald Reaction | Sulfur, Base (e.g., morpholine) | 2-Aminothiophene-3-carboxylate esters semanticscholar.org |

| Bromothiophene | Nickel-catalyzed Cyanation | Ni catalyst, Ligand, Zn(CN)₂ | Cyanothiophene derivative mdpi.com |

| Bromothiophene | Rosenmund-von Braun Reaction | CuCN | Cyanothiophene derivative wikipedia.org |

| Aminothiophene | Sandmeyer Reaction | NaNO₂, H⁺, then CuCN | Cyanothiophene derivative wikipedia.org |

Routes to Dihalogencyanothiophene Carboxylic Acid Derivatives

Synthesizing multifunctional thiophenes, such as those containing two halogen atoms, a cyano group, and a carboxylic acid, requires careful strategic planning to manage regioselectivity and functional group compatibility. Often, these syntheses begin with a pre-functionalized thiophene.

A notable industrial process is the vapor-phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures (e.g., 500°C), which can yield 3,4,5-trichloro-2-thiophenenitrile in high yield. beilstein-journals.orgresearchgate.net This trichlorinated nitrile can then be hydrolyzed to the corresponding carboxylic acid. This demonstrates a strategy of late-stage halogenation on a cyanothiophene scaffold.

An alternative approach involves building the functionality around a polyhalogenated thiophene core. For example, tetrachlorothiophene (B1294677) can be selectively functionalized. A lithiation reaction using n-butyllithium or a Grignard method can be used to introduce a carboxyl group at the 2-position, yielding trichloro-2-thiophenecarboxylic acid, which can be converted to other derivatives. researchgate.netnih.gov Subsequent conversion of another position to a cyano group would complete the synthesis.

| Starting Material | Key Step | Reagents | Product/Intermediate |

| 2-Thiophenecarbonitrile | Vapor-phase Chlorination | Cl₂, 500°C | 3,4,5-Trichloro-2-thiophenenitrile beilstein-journals.orgresearchgate.net |

| Tetrachlorothiophene | Lithiation and Carbonation | 1. n-BuLi 2. CO₂ | 3,4,5-Trichloro-2-thiophenecarboxylic acid researchgate.netnih.gov |

| 3-Methylthiophene | Bromination/Debromination | Bromine | 2,4-Dibromo-3-methylthiophene beilstein-journals.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into these transformations.

Bromination: The bromination of thiophenes with reagents like N-bromosuccinimide (NBS) proceeds through an electrophilic substitution mechanism. researchgate.net DFT investigations have shown that the pathways involving the formation of a bromonium ion are energetically favorable. researchgate.netdntb.gov.ua This intermediate is then attacked by a nucleophile to yield the brominated product. The transformation of mono- to di-brominated thiophenes is often identified as the rate-determining step. researchgate.net

Carboxylation: The mechanism of palladium-catalyzed carboxylation of thiophene with CO₂ has been studied using DFT calculations. The reaction is understood to proceed via three main steps: formation of a carbanion through C–H bond cleavage mediated by the palladium catalyst, elimination of an acid (like acetic acid), and finally, nucleophilic attack of the thiophene carbanion on the electrophilic CO₂ to form the C–C bond. mdpi.com The CO₂ insertion step is typically the rate-determining step in this process. mdpi.comresearchgate.net In base-mediated, metal-free systems, the reaction involves an initial proton abstraction from the thiophene ring by the base, followed by the rapid reaction of the resulting carbon nucleophile with CO₂. mdpi.com

Cyanation: The mechanisms of cyanation can vary significantly depending on the reagents used. wikipedia.org In palladium- or nickel-catalyzed reactions of aryl halides, the mechanism generally follows a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, ligand exchange with the cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the catalyst. mdpi.com A common issue can be the deactivation of the catalyst by excess cyanide ions. wikipedia.org

Advanced Chemical Reactivity and Derivatization Strategies

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in 4-Bromo-5-cyanothiophene-2-carboxylic acid is a versatile functional handle that allows for a variety of chemical modifications. These transformations are essential for creating a diverse library of derivatives with tailored properties.

Esterification Reactions and Ester Hydrolysis

Esterification of thiophene-based carboxylic acids is a common strategy to modify their physicochemical properties. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely employed method. chemguide.co.ukmasterorganicchemistry.comathabascau.ca For instance, heating a mixture of a carboxylic acid and an alcohol with a catalyst like concentrated sulfuric acid can produce the corresponding ester. chemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.comathabascau.ca

Commonly used acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

The hydrolysis of the resulting esters back to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid. masterorganicchemistry.com

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. nih.govmychemblog.com Direct condensation of a carboxylic acid and an amine is generally slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mychemblog.com Therefore, coupling reagents are employed to activate the carboxylic acid.

A variety of coupling reagents are available, each with its own advantages. nih.gov Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govhhu.de Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. mychemblog.comfishersci.co.ukgrowingscience.com

The general procedure involves dissolving the carboxylic acid in a suitable solvent like dimethylformamide (DMF), adding the coupling reagent and a base (e.g., diisopropylethylamine - DIPEA), followed by the addition of the amine. fishersci.co.ukgrowingscience.com The reaction typically proceeds at room temperature. fishersci.co.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Typical Base |

| DCC | HOBt | - |

| EDC | HOBt | DIPEA |

| HATU | - | DIPEA |

Conversion to Acid Halides and Anhydrides

Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and anhydrides. The most common method for converting a carboxylic acid to its corresponding acid chloride is by treatment with thionyl chloride (SOCl₂). wikipedia.org

Symmetrical acid anhydrides can be prepared from carboxylic acids through dehydration, often facilitated by a dehydrating agent or by reacting an acid chloride with a carboxylate salt. nih.govacs.orgresearchgate.net One common method involves the reaction of a carboxylic acid with a powerful acylating agent like an acyl chloride in the presence of a base such as pyridine. nih.govacs.org Alternatively, dehydrating coupling reagents like oxalyl chloride or triphosgene (B27547) can be used. nih.govacs.org

Reactivity of the Cyano Group

The cyano group on the thiophene (B33073) ring of this compound is another key functional group that can undergo various transformations.

Nitrile Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that can lead to the formation of either carboxamides or carboxylic acids, depending on the reaction conditions. This transformation is significant for introducing amide or additional carboxylic acid functionalities into the molecule.

The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the nitrile is heated with a strong acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The initial product is an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction time or under harsher conditions.

Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to an amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. The synthesis of thiophene-2-carboxamide derivatives from the corresponding nitriles has been reported, highlighting the utility of this transformation in thiophene chemistry. nih.gov

Reduction to Aminomethyl Derivatives

The transformation of the cyano group into an aminomethyl group introduces a flexible and basic substituent, which is a common strategy in the synthesis of biologically active molecules. This reduction can be accomplished through several synthetic routes.

Catalytic Hydrogenation is a highly effective and atom-economical method for the reduction of nitriles to primary amines. researchgate.net The selection of catalyst and reaction conditions is critical to ensure high selectivity for the primary amine and to prevent side reactions such as the formation of secondary and tertiary amines or dehalogenation of the thiophene ring. researchgate.net Catalysts commonly employed for this purpose include Group 10 metals such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum dioxide. researchgate.net For heteroaromatic nitriles, ruthenium-based catalytic systems have demonstrated high efficacy and selectivity. wikipedia.org

Chemical Reduction using stoichiometric hydride reagents offers a powerful alternative. Lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) are potent reducing agents capable of converting nitriles to primary amines. wikipedia.org However, these reagents may also reduce the carboxylic acid group, necessitating a protection strategy if the carboxylic acid is to be preserved. Milder and more selective reagents have also been developed. Diisopropylaminoborane, used with a catalytic quantity of lithium borohydride, has proven effective for the reduction of a wide array of nitriles, particularly those on electron-deficient rings. organic-chemistry.orgnih.gov Furthermore, reductions under single electron transfer conditions using samarium(II) iodide (SmI₂) activated by Lewis bases provide a gentle method with excellent tolerance for various functional groups. nih.gov

| Method | Typical Reagents | Potential Considerations |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, PtO₂ | Optimization needed to prevent dehalogenation and formation of secondary/tertiary amines. researchgate.net |

| Hydride Reduction | LiAlH₄, B₂H₆ | May also reduce the carboxylic acid; protection may be required. wikipedia.org |

| Borane-based Reduction | Diisopropylaminoborane / cat. LiBH₄ | Effective for nitriles with electron-withdrawing groups. organic-chemistry.orgnih.gov |

| Single Electron Transfer | SmI₂-Et₃N-H₂O | Mild conditions with high functional group tolerance. nih.gov |

Cycloaddition Reactions (e.g., [2+3] cycloadditions to form heterocycles)

The nitrile functionality can serve as a 2π component in cycloaddition reactions, offering a direct route to five-membered heterocyclic rings.

[2+3] Cycloadditions: This class of reactions is particularly valuable for synthesizing heterocycles. Nitrile oxides, which are 1,3-dipoles, can react with the cyano group (acting as a dipolarophile) in a [2+3] cycloaddition to yield oxadiazole derivatives. nih.gov Similarly, organic azides can undergo cycloaddition with nitriles to form tetrazole rings, a transformation often catalyzed by Lewis acids. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group in medicinal chemistry.

Diels-Alder Reactions: The aromatic nature of the thiophene ring generally makes it a reluctant participant in [4+2] cycloaddition reactions. wikipedia.org The presence of electron-withdrawing cyano and carboxylic acid groups further deactivates the ring for normal electron-demand Diels-Alder reactions where the thiophene would act as the diene. nih.gov However, these substituents could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [2+3] Cycloaddition | Nitrile Oxide (R-CNO) | Thienyl-oxadiazole |

| [2+3] Cycloaddition | Organic Azide (R-N₃) | Thienyl-tetrazole |

| Inverse-Electron-Demand Diels-Alder | Electron-rich Diene | Substituted Thiophene Adduct |

Nucleophilic Additions and Tandem Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can add to the cyano group to form an intermediate imine, which upon aqueous workup, yields a ketone. This reaction allows for the introduction of a diverse range of carbon-based substituents.

Tandem reactions, which involve multiple bond-forming steps in a single operation, provide an efficient pathway to complex molecular architectures. For a substrate as richly functionalized as this compound, a variety of tandem sequences can be conceptualized. For instance, a nucleophilic addition could be followed by an intramolecular cyclization. While specific examples for this particular molecule are scarce, the utility of tandem reactions in the synthesis of substituted thiophenes is well-established, such as in copper(I)-catalyzed tandem addition/cycloisomerization processes. wikipedia.orgnrochemistry.com

Modifications at the Bromo Substituent

The bromine atom at the C4 position of the thiophene ring is a key functional handle for introducing further molecular diversity through a variety of coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds.

Suzuki Reaction: This reaction couples an organoboron compound with an organic halide. Research on the closely related 5-bromothiophene-2-carboxylic acid has shown successful Suzuki coupling with various arylboronic acids using a palladium(0) catalyst and a base. It is highly probable that this compound would behave similarly, potentially after esterification of the carboxylic acid to prevent interference. nih.gov

Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Bromothiophenes are known to be suitable substrates, enabling the introduction of alkynyl moieties. wikipedia.org

Stille Reaction: This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.org It is known for its broad substrate scope and tolerance of many functional groups, though the toxicity of organotin compounds is a significant drawback. wikipedia.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. numberanalytics.com These reactions are often high-yielding and exhibit excellent functional group compatibility. numberanalytics.com

| Reaction | Coupling Partner | Typical Catalyst System |

|---|---|---|

| Suzuki | Organoboron Reagent | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Stille | Organostannane | Pd(0) catalyst |

| Negishi | Organozinc Reagent | Pd or Ni catalyst |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Chan-Lam)

Copper-catalyzed reactions offer complementary methods for C-C and C-heteroatom bond formation.

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of aryl halides. wikipedia.org Modern variations, known as Ullmann-type reactions, extend this to the coupling of aryl halides with nucleophiles like alcohols, amines, and thiols, typically requiring a copper catalyst, a ligand, and a base at elevated temperatures. nih.gov

Chan-Lam Coupling: This reaction couples an aryl boronic acid with an N-H or O-H containing compound, catalyzed by copper. wikipedia.org A significant advantage is that it can often be performed under aerobic conditions at room temperature. wikipedia.org

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Generally, thiophenes are resistant to nucleophilic aromatic substitution (SNAr). However, the presence of strong electron-withdrawing groups, such as the cyano and carboxylic acid groups on the target molecule, activates the thiophene ring towards nucleophilic attack. These groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the bromide leaving group by a strong nucleophile. Thiophene derivatives are noted to be significantly more reactive in SNAr reactions than their benzene (B151609) counterparts, a phenomenon attributed to the ability of the sulfur atom to stabilize the anionic intermediate. uoanbar.edu.iq

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a crucial transformation for modifying halogenated aromatic compounds. In the context of this compound, this process involves the removal of the bromine atom from the C4 position, yielding 5-cyanothiophene-2-carboxylic acid. This transformation can be synthetically valuable for accessing derivatives that lack the bromine substituent while retaining the other functional groups. While specific studies on this exact molecule are not prevalent, methodologies applied to similar bromothiophene systems are applicable.

Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. This method is often effective but requires careful optimization to avoid the reduction of other functional groups, such as the cyano group. tue.nl

Chemical reduction methods offer an alternative. For instance, the use of zinc dust in acidic media is a classic and effective reagent for the dehalogenation of polyhalogenated thiophenes. nih.gov Electrochemical reduction has also been demonstrated as a method for the selective debromination of polybrominated thiophene derivatives, offering good yields and high selectivity. Other systems, like lithium in the presence of a proton source (e.g., tert-butyl alcohol), are also known to effect the reduction of C-Br bonds. researchgate.net

| Methodology | Reagents & Conditions | Key Features | Potential Challenges with this compound |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol), base (e.g., NaOAc) | Generally clean and high-yielding. | Potential for over-reduction of the cyano group or the thiophene ring under harsh conditions. |

| Chemical Reduction (Zinc) | Zn dust, acetic acid, reflux | Cost-effective and straightforward. | Requires acidic conditions which might not be compatible with all subsequent reaction steps. |

| Electrochemical Reduction | Cathode (e.g., lead), electrolyte, solvent | High selectivity can be achieved by controlling the electrode potential. | Requires specialized equipment. |

| Dissolving Metal Reduction | Li, tert-butanol, THF | Powerful reducing system. | Can be difficult to control and may affect other functional groups. researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The substitution pattern of this compound profoundly influences its reactivity in aromatic substitution reactions. The thiophene ring is decorated with three electron-withdrawing groups (EWGs): bromo (-Br), cyano (-CN), and carboxylic acid (-COOH).

Electrophilic Aromatic Substitution (SEAr)

Thiophene is generally more reactive towards electrophiles than benzene because the sulfur atom can stabilize the cationic intermediate (sigma complex). numberanalytics.compearson.com However, the presence of three strong EWGs on the this compound molecule has a significant deactivating effect on the thiophene ring. wikipedia.org These groups withdraw electron density, making the ring electron-poor and thus much less nucleophilic and less reactive towards electrophiles. wikipedia.orgresearchgate.net

Consequently, electrophilic aromatic substitution on this substrate is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, it would take place at the only available position, C3.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nature of the substituents strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is favored by EWGs because they can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org For SNAr to proceed, a good leaving group must be present on the ring. In this molecule, the bromo group at the C4 position serves as the leaving group.

The reaction proceeds via the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the bromide ion. The cyano group at the C5 position and the carboxylic acid group at the C2 position are well-positioned (ortho and meta, respectively, to the leaving group) to stabilize the anionic intermediate through resonance and inductive effects, thereby facilitating the substitution. libretexts.orguoanbar.edu.iq Nucleophilic substitution is therefore a viable strategy for introducing a wide range of functional groups at the C4 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Effect on SEAr | Effect on SNAr |

|---|---|---|---|---|---|

| -COOH (Carboxylic Acid) | C2 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Activating |

| -Br (Bromo) | C4 | -I (Withdrawing) | +M (Donating) | Deactivating (overall) | Activating (as leaving group) |

| -CN (Cyano) | C5 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Activating |

Chemo- and Regioselectivity Studies of Multifunctional Reactions

The presence of three distinct functional groups in this compound allows for a rich and complex reactivity profile, where chemo- and regioselectivity are paramount.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Esterification: The carboxylic acid group can be selectively converted to an ester without affecting the bromo or cyano groups. This is typically achieved under mild conditions, for example, using Fischer esterification (an alcohol in the presence of an acid catalyst) or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.comkhanacademy.orgnih.gov This chemoselective transformation is often a necessary first step to protect the carboxylic acid or to modify the molecule's solubility and electronic properties before performing reactions at other sites. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds by selectively reacting the C-Br bond with boronic acids in the presence of a palladium catalyst and a base. The carboxylic acid and cyano groups are typically tolerated under these conditions, although protection of the acidic proton of the carboxylic acid (e.g., as an ester) is common to prevent interference with the basic reaction conditions. nih.govreddit.com

Regioselectivity is concerned with where on the molecule a reaction occurs.

Directed Lithiation: While the molecule itself is highly functionalized, related thiophene systems demonstrate the power of directed ortho-metalation (DoM). For instance, in a thiophene carboxamide, lithiation can be directed to the adjacent position by the amide group. mdpi.comresearchgate.net For this compound, the carboxylic acid group at C2 would strongly direct any potential metalation to the C3 position, the only available C-H bond. This provides a regioselective route to introduce an electrophile at this specific site.

| Reaction Type | Target Functional Group | Typical Reagents | Selectivity Principle | Resulting Product Type |

|---|---|---|---|---|

| Esterification | -COOH | Alcohol, Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.com | Chemoselective reaction of the carboxylic acid. | Thiophene-2-carboxylate ester |

| Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd Catalyst, Base nih.gov | Chemoselective reaction at the C-Br bond. | 4-Aryl-5-cyanothiophene-2-carboxylic acid |

| Nucleophilic Aromatic Substitution (SNAr) | C-Br | Nucleophile (e.g., NaOMe, R₂NH) | Regioselective substitution at the activated C4 position. | 4-Substituted-5-cyanothiophene-2-carboxylic acid |

| Directed Metalation | C3-H | Strong base (e.g., n-BuLi), then Electrophile mdpi.com | Regioselective deprotonation directed by the C2-COOH group. | 3-Substituted-4-bromo-5-cyanothiophene-2-carboxylic acid |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For 4-Bromo-5-cyanothiophene-2-carboxylic acid, two primary signals are expected in the ¹H NMR spectrum: one for the carboxylic acid proton and one for the single proton on the thiophene (B33073) ring.

The carboxylic acid proton (-COOH) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. libretexts.org This signal's broadness is a result of hydrogen bonding and its chemical shift can be concentration and solvent dependent. The signal would disappear upon the addition of a deuterated solvent like D₂O due to proton-deuterium exchange. libretexts.org

The thiophene ring proton at position 3 (H-3) is the only proton directly attached to the carbon skeleton of the ring. Its chemical shift is influenced by the aromatic nature of the thiophene ring and the electronic effects of the surrounding substituents (bromo, cyano, and carboxylic acid groups). Aromatic protons typically resonate between 7-8.5 ppm. Given the electron-withdrawing nature of the adjacent bromo, cyano, and carboxylic acid groups, the H-3 proton is expected to be deshielded and appear as a sharp singlet in this region.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is solvent and concentration dependent; signal disappears with D₂O exchange. |

| Thiophene H-3 | 7.5 - 8.5 | Singlet | Represents the single proton on the thiophene ring. |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid (-COOH) is typically the most deshielded, appearing far downfield in the range of 160-185 ppm. libretexts.orgopenstax.org The carbon of the cyano group (-CN) generally resonates in the 110-120 ppm region. wisc.edu The four carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the carboxylic acid group (C-2) and the carbon attached to the bromine atom (C-4) would be significantly influenced by these electronegative groups. Carbons in aromatic and heteroaromatic rings typically appear between 110-150 ppm. libretexts.orgopenstax.org The specific shifts can be estimated based on additive substituent effects known for thiophene derivatives.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | 160 - 170 | Carbonyl carbon, highly deshielded. |

| Thiophene C-5 | 135 - 150 | Attached to the cyano group. |

| Thiophene C-2 | 130 - 145 | Attached to the carboxylic acid group. |

| Thiophene C-3 | 125 - 140 | Attached to the single ring proton. |

| -CN | 110 - 120 | Cyano group carbon. |

| Thiophene C-4 | 100 - 115 | Attached to the bromine atom, shielded by the halogen. |

Two-dimensional (2D) NMR techniques would be invaluable for confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks, as there is only one type of proton on the thiophene ring and thus no proton-proton coupling to observe.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak connecting the signal of the thiophene H-3 proton to the signal of the C-3 carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. This would be particularly useful for this molecule. For instance, the carboxylic acid proton could show a correlation to the C-2 and C-3 carbons of the thiophene ring. The thiophene H-3 proton would be expected to show correlations to C-2, C-4, and C-5, which would be crucial for assigning the quaternary carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a rigid molecule like this, NOESY could show through-space correlations between the thiophene H-3 proton and the carboxylic acid proton, providing information about the preferred conformation of the carboxyl group.

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound. By integrating the signal of the thiophene proton against a certified internal standard with a known concentration, the absolute amount of the compound in the sample can be calculated with high precision. Furthermore, ¹H NMR can be used to monitor the progress of a chemical reaction that synthesizes or consumes this compound by observing the disappearance of reactant signals and the appearance of product signals over time.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FT-IR spectrum of this compound would be characterized by several distinct absorption bands corresponding to its various functional moieties.

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state or in concentrated solutions. spectroscopyonline.com

C≡N Stretch: The cyano group will show a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The position of this band is characteristic of nitrile functionalities.

C=O Stretch: The carbonyl group of the carboxylic acid will produce a very strong and sharp absorption peak typically found between 1680-1720 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by conjugation with the thiophene ring and hydrogen bonding.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. libretexts.org Another characteristic O-H out-of-plane bend often appears as a broad band around 920 cm⁻¹. spectroscopyonline.com

Thiophene Ring Vibrations: The aromatic thiophene ring will have characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations. The C-S stretching vibration of the thiophene ring is typically observed in the 700-800 cm⁻¹ range. researchgate.net

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500-600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C≡N Stretch | Cyano | 2220 - 2260 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1400 - 1600 | Medium |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| C-S Stretch | Thiophene Ring | 700 - 800 | Medium to Weak |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium to Strong |

Electronic Spectroscopy for Conjugation and Chromophoric Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing information about its conjugation system. The spectrum of this compound is dictated by the chromophoric thiophene ring, which is further influenced by the electron-withdrawing cyano and carboxylic acid groups, and the bromo substituent.

Carboxylic acids without additional conjugation typically show an absorption maximum (λmax) around 210 nm. libretexts.orgresearchgate.net However, the thiophene ring itself is a strong chromophore. The π-system of the thiophene ring conjugated with the carbonyl of the carboxylic acid and the cyano group is expected to result in π → π* transitions at longer wavelengths. For similar thiophene derivatives, these absorptions are often observed in the 250-350 nm range. The specific position of the λmax is sensitive to the solvent polarity.

| Electronic Transition | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~250 - 350 | Conjugated Thiophene System |

| n → π | >300 (Weak) | Carbonyl Group (C=O) |

While this compound itself may not be strongly fluorescent, its derivatives have potential for emissive properties. Thiophene-based materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent biomarkers. rsc.org The fluorescence properties are highly dependent on the molecular structure, the extent of conjugation, and the presence of specific functional groups.

Derivatives where the carboxylic acid is esterified or coupled to other aromatic systems can exhibit significant fluorescence. nih.gov The emission wavelength and quantum yield can be tuned by altering the substituents on the thiophene ring. researchgate.net Furthermore, the presence of a heavy atom like bromine can potentially promote intersystem crossing, leading to phosphorescence, particularly at low temperatures (77 K). nih.govbgsu.edu Studies on other substituted thiophenes have shown that functionalization can switch on fluorescence that is otherwise absent. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. wikipedia.org For this compound, analysis would typically be performed in negative ion mode. The acidic proton of the carboxylic acid group is readily lost, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻. nih.govresearchgate.netnih.gov

The high-resolution mass spectrum would show a characteristic isotopic pattern for the [M-H]⁻ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). This isotopic signature is a powerful tool for confirming the elemental composition of the ion. The molecular weight of C₇H₂BrNO₂S is approximately 247.9 g/mol , so the [M-H]⁻ ion would be detected around m/z 247 and 249.

| Ionization Mode | Expected Primary Ion | Approximate m/z | Key Features |

|---|---|---|---|

| Negative | [M-H]⁻ | 247 / 249 | Characteristic 1:1 isotopic pattern due to Bromine |

Atmospheric pressure chemical ionization (APCI-MS) is another effective soft ionization method, particularly useful for thermally stable compounds of medium to high polarity. wikipedia.orgcreative-proteomics.com APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a proton to or from the analyte molecule through gas-phase reactions. spectroscopyonline.com

For this compound, both positive and negative ion modes could be viable. In positive mode, protonation could occur, yielding the [M+H]⁺ ion. In negative mode, similar to ESI, the deprotonated molecule [M-H]⁻ would likely be the dominant species. nih.gov APCI can sometimes induce more in-source fragmentation than ESI. For carboxylic acids, characteristic neutral losses are often observed, such as the loss of H₂O (M-18) or the entire carboxyl group as CO₂ (M-44) or COOH (M-45). libretexts.orgmiamioh.edu These fragmentation patterns provide additional structural information. researchgate.net

| Ionization Mode | Observed Ion | Description |

|---|---|---|

| Positive | [M+H]⁺ | Protonated Molecule |

| Negative | [M-H]⁻ | Deprotonated Molecule |

| Positive/Negative | [M-H₂O]⁺ or [M-H-H₂O]⁻ | Fragment from loss of water |

| Positive/Negative | [M-CO₂]⁺ or [M-H-CO₂]⁻ | Fragment from loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. However, a review of available scientific literature did not yield specific experimental HRMS data for this compound.

While experimental data is not available, the theoretical exact mass can be calculated based on its chemical formula, C₆H₂BrNO₂S.

Table 1: Theoretical Exact Mass for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₃BrNO₂S⁺ | 247.9017 |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Despite a thorough search of scientific databases, single-crystal X-ray diffraction data for this compound could not be located. Therefore, detailed information on its crystal system, space group, and precise atomic coordinates is not currently available in the public domain.

Elemental Combustion Analysis for Empirical Formula Validation

Elemental combustion analysis is a standard method to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.

No experimental elemental analysis data for this compound has been reported in the reviewed literature. The theoretical elemental composition, however, can be calculated from its molecular formula, C₆H₂BrNO₂S.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 29.17 |

| Hydrogen | H | 1.008 | 0.82 |

| Bromine | Br | 79.904 | 32.34 |

| Nitrogen | N | 14.007 | 5.67 |

| Oxygen | O | 15.999 | 12.95 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular behavior. These methods allow for the detailed prediction of molecular geometries, electronic structures, and various other physicochemical properties, providing insights that complement and guide experimental research.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. nih.govmdpi.com Its balance of computational cost and accuracy makes it particularly suitable for studying medium-sized organic molecules like 4-Bromo-5-cyanothiophene-2-carboxylic acid. DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties of thiophene (B33073) derivatives. nih.govmdpi.com For instance, studies on related brominated thiophene carboxylic acids have successfully utilized DFT to elucidate their structural and electronic features. nih.gov

Ab initio methods, while often more computationally intensive, provide a high level of theoretical accuracy by solving the Schrödinger equation without empirical parameters. These methods are valuable for benchmarking DFT results and for calculations where high accuracy is paramount. For thiophene derivatives, ab initio calculations can provide precise information on conformational energies and reaction barriers.

Geometry Optimization and Conformational Analysis

Conformational analysis is particularly important for the carboxylic acid group, which can adopt different orientations relative to the thiophene ring. The rotational barrier around the C-C bond connecting the carboxylic acid to the thiophene ring can be calculated to identify the most stable conformers. Theoretical investigations on similar thiophene carboxylic acids have shown that the orientation of the carboxyl group can significantly impact the molecule's electronic properties and intermolecular interactions. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO energy gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the bromine atom, while the LUMO is likely to be distributed over the electron-withdrawing cyano and carboxylic acid groups. Studies on derivatives of 5-bromothiophene-2-carboxylic acid have reported HOMO-LUMO gaps in the range of 4.12–4.70 eV, suggesting that these compounds are relatively stable. nih.gov The introduction of a strongly electron-withdrawing cyano group at the 5-position in the title compound is anticipated to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap compared to its non-cyanated analogues. This would suggest an increased reactivity for this compound.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5-bromothiophene-2-carboxylic acid derivative 1 | -6.50 | -1.80 | 4.70 |

| 5-bromothiophene-2-carboxylic acid derivative 2 | -6.35 | -2.23 | 4.12 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green regions represent neutral potential.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, highlighting their potential as sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the regions around the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of these spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.

For this compound, DFT calculations could be employed to predict its infrared spectrum. The calculated vibrational frequencies would correspond to specific bond stretching, bending, and torsional motions within the molecule. For example, characteristic frequencies would be expected for the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid, and the various vibrations of the thiophene ring. Comparing these predicted frequencies with experimental data can help to confirm the molecular structure and assign the observed spectral bands. Theoretical studies on thiophene-2-carboxylic acid have demonstrated a good correlation between calculated and experimental vibrational spectra. drugbank.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. The predicted absorption maxima (λmax) would correspond to transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These predictions can provide insights into the color and photophysical properties of the compound.

Following a comprehensive search for scientific literature pertaining to "this compound," it has been determined that there is no available research data for the specific computational and theoretical analyses requested in the provided outline.

Searches were conducted for studies involving:

Vibrational Frequency Calculations and Experimental IR/Raman Spectra Comparison

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

NMR Chemical Shift Prediction (e.g., GIAO method)

Reaction Mechanism Studies and Transition State Analysis

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Quantitative Structure-Property Relationship (QSPR) Modeling

While general information on these computational methods and studies on structurally related thiophene derivatives exists, no publications were found that specifically apply these analyses to this compound. Therefore, it is not possible to generate the requested scientifically accurate article with detailed research findings and data tables as the necessary source material is not present in the public domain.

Advanced Material Science and Optoelectronic Applications

Application as Building Blocks in Organic Semiconductors

The unique molecular architecture of 4-Bromo-5-cyanothiophene-2-carboxylic acid positions it as a promising building block for the synthesis of novel organic semiconductors. The thiophene (B33073) ring is a cornerstone of many high-performance conjugated materials due to its electron-rich nature and propensity for π-π stacking, which is crucial for efficient charge transport. rsc.org The strategic placement of bromo, cyano, and carboxylic acid groups on this thiophene core allows for tailored electronic properties and versatile polymerization pathways.

Design and Synthesis of Conjugated Thiophene Oligomers and Polymers

The synthesis of conjugated oligomers and polymers from thiophene-based monomers is a well-established field, with various cross-coupling reactions being the methods of choice. nih.gov The bromo and carboxylic acid functionalities on the this compound molecule offer multiple handles for polymerization.

Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for forming carbon-carbon bonds between aromatic units, which is the fundamental step in creating conjugated polymers. nih.govrsc.org In a typical scenario, the bromine atom on the thiophene ring would serve as a reactive site for these coupling reactions. For instance, it can be coupled with an organotin or organoboron derivative of another thiophene monomer or a different aromatic system. nih.gov

The carboxylic acid group provides another avenue for creating more complex structures. It can be converted into other functional groups, or it can be used to influence the solubility and processing of the resulting polymers. d-nb.info For example, the carboxylic acid can be esterified to improve solubility in organic solvents, which is beneficial for solution-based processing techniques like spin coating and inkjet printing. d-nb.info

The cyano group is a strong electron-withdrawing group and its inclusion in the polymer backbone can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of electronic energy levels is critical for designing materials for specific applications in organic electronics. rsc.org

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site on Monomer | Potential Co-monomer | Resulting Polymer Type |

|---|---|---|---|

| Stille Coupling | Bromine | Organotin-functionalized thiophene | Alternating or random copolymer |

| Suzuki Coupling | Bromine | Boronic acid-functionalized aromatic | Alternating or random copolymer |

| Direct Arylation | C-H bond adjacent to bromine | Brominated aromatic compound | Alternating or random copolymer |

Investigation of Charge Carrier Mobility and Electronic Properties (theoretical and experimental)

The charge carrier mobility is a key parameter that determines the performance of an organic semiconductor in electronic devices. nih.gov It is a measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field. The molecular structure and solid-state packing of a conjugated polymer have a profound impact on its charge carrier mobility. nih.govmdpi.com

The introduction of a cyano group into the thiophene ring is expected to have a significant effect on the electronic properties of polymers derived from this compound. The strong electron-withdrawing nature of the cyano group can lead to a decrease in both the HOMO and LUMO energy levels. rsc.org A deeper HOMO level is often associated with improved air stability of the material. rsc.org

Theoretical studies, often employing density functional theory (DFT), can predict the electronic structure and properties of new materials before they are synthesized. nih.gov These calculations can provide insights into the planarity of the polymer backbone, the degree of intermolecular π-π stacking, and the expected charge carrier mobility.

Experimentally, the charge carrier mobility of a new material is often measured using the space-charge-limited current (SCLC) method or in a field-effect transistor (FET) configuration. nih.govnih.gov The mobility values for polythiophene derivatives can vary over several orders of magnitude, from 10⁻⁶ to over 1 cm²/Vs, depending on the specific chemical structure, molecular weight, and film morphology. nih.govnih.gov For instance, the introduction of unsubstituted thiophene units into a polythiophene backbone has been shown to enhance backbone planarity and π-π stacking, leading to a significant increase in charge mobility. nih.gov

Table 2: Expected Influence of Functional Groups on Electronic Properties

| Functional Group | Expected Effect on Electronic Properties |

|---|---|

| Thiophene Core | Good intrinsic charge transport properties |

| Bromine | Reactive site for polymerization, can influence molecular packing |

| Cyano Group | Lowers HOMO and LUMO energy levels, enhances electron affinity |

Integration into Organic Electronic Devices

The tailored electronic properties of polymers derived from this compound would make them candidates for various organic electronic devices.

Fabrication and Performance Evaluation in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor layer. nih.gov Thiophene-based polymers have been extensively studied as the active material in OFETs. researchgate.net

The fabrication of OFETs typically involves depositing a thin film of the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. nih.gov Solution-based deposition techniques are often preferred for their low cost and potential for large-area fabrication. nih.gov The carboxylic acid or esterified derivatives of the monomer could aid in achieving the necessary solubility for these processes.

The performance of an OFET is characterized by its charge carrier mobility, on/off current ratio, and threshold voltage. nih.gov The presence of the electron-withdrawing cyano group might lead to materials with n-type (electron-transporting) or ambipolar (both electron and hole-transporting) characteristics, which are less common but highly desirable for certain applications compared to the more prevalent p-type (hole-transporting) polythiophenes.

Role in Organic Photovoltaics (OPVs) as Donor or Acceptor Units

Organic photovoltaics (OPVs) are a promising technology for low-cost solar energy conversion. The active layer of an OPV device is typically a bulk heterojunction (BHJ) blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. rsc.org

Polymers containing cyanothiophene units have been investigated as both donor and acceptor materials in OPVs. The deep HOMO level imparted by the cyano group is advantageous for achieving a high open-circuit voltage (Voc) in a solar cell when the polymer is used as the donor. rsc.org For example, a polymer based on a 3-alkoxy-4-cyanothiophene acceptor unit exhibited a high Voc of 0.90 V. rsc.org

Conversely, the strong electron-accepting nature of the cyano group could enable polymers derived from this compound to function as acceptor materials, providing an alternative to the commonly used fullerene derivatives. A donor polymer based on a 3-cyanothiophene unit has been reported to achieve a remarkable power conversion efficiency of 17.1%. rsc.org

Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitting or Hole/Electron Transport Layers

Organic light-emitting diodes (OLEDs) are widely used in displays and are being developed for solid-state lighting. The performance of an OLED is determined by the properties of the various organic layers, including the emitting layer, and the hole and electron transport layers. mdpi.com

Thiophene-based materials are versatile in OLEDs. nih.gov They can be designed to be emissive, or they can be used to transport charge carriers to the emissive layer. The introduction of a cyano group into the polymer side chain of a polythiophene has been shown to improve the performance of a single-layer OLED, resulting in bright red electroluminescence. researchgate.net

Depending on the final polymer structure, materials derived from this compound could potentially be used as:

Emitting materials: If the polymer exhibits high photoluminescence quantum yield in the solid state.

Electron transport materials: The electron-withdrawing cyano group can enhance electron injection and transport properties.

The design of donor-π-acceptor (D-π-A) type molecules is a common strategy for developing efficient OLED emitters, and the subject compound could serve as a precursor to such structures. nih.gov

Development of Liquid Crystalline Materials

The incorporation of heterocyclic rings, such as thiophene, into the core structure of calamitic (rod-shaped) molecules is a well-established strategy in the design of liquid crystalline materials (Thio-LCs). The 2,5-disubstituted thiophene ring offers a planar, rigid aromatic unit that can be combined with other rings like phenyl or pyrimidine (B1678525) to create the necessary molecular anisotropy for forming mesophases. acs.org The presence of an electron-rich sulfur atom in the conjugated system can induce a dipole moment perpendicular to the molecule's long axis, which is a key factor in determining dielectric anisotropy. acs.org

For a molecule like this compound, its potential utility in liquid crystal design would stem from these foundational principles. The thiophene core provides the rigid aromatic segment. However, the specific placement of the cyano, bromo, and carboxylic acid substituents would significantly influence its mesogenic properties, molecular shape, and intermolecular interactions, aspects that have not been specifically documented for this compound in the available literature.

Coordination Chemistry and Ligand Design

Thiophene-based carboxylic acids are versatile ligands in coordination chemistry. The carboxylate group is a common coordination site for binding to metal ions, forming the basis for a wide range of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The additional functional groups on the thiophene ring, such as the cyano and bromo groups in this compound, could serve as secondary coordination sites or influence the electronic properties and steric profile of the resulting metal complexes.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov In the case of this compound, the carboxylic acid group would be the primary site for coordination with a metal ion. The nitrogen atom of the cyano group and the bromine atom could potentially engage in weaker interactions with the metal center or adjacent molecules in the crystal lattice. While general methods for synthesizing metal complexes with carboxylate ligands are well-documented, specific examples employing this compound are not present in the surveyed scientific literature. The functional groups present suggest it could act as a bidentate or polydentate ligand, forming stable chelate rings with metal ions. nih.gov

Investigation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. youtube.com Carboxylic acid-based linkers are among the most common building blocks for MOFs due to their strong and predictable coordination with metal centers. researchgate.netnih.gov Thiophene-2,5-dicarboxylic acid, for example, has been used to construct MOFs with rhombus-shaped channels. rsc.org

Conceptually, this compound could serve as a linker in MOF synthesis. The carboxylic acid would form the primary structural linkage to the metal nodes. The cyano and bromo functionalities would decorate the pores of the resulting framework, influencing its properties such as gas sorption selectivity, catalytic activity, or luminescence. The synthesis of such MOFs would likely follow established solvothermal methods, where the linker and a metal salt are heated in a high-boiling solvent like dimethylformamide (DMF). youtube.com However, there are no specific published studies detailing the use of this compound as a linker for MOFs or coordination polymers.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that guide the spontaneous organization of molecules into well-defined, functional structures. nih.gov For this compound, the key functional groups for directing self-assembly are the carboxylic acid, the bromine atom, and the aromatic thiophene ring.

Directed Assembly via Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The carboxylic acid group is a powerful functional group for directing self-assembly through hydrogen bonding. Carboxylic acid-functionalized oligothiophenes are known to form dimers through head-to-head hydrogen bonding between the COOH groups, which stabilizes the resulting monolayer structures. beilstein-journals.org This dimerization is a common and predictable supramolecular synthon.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Carboxylic Acid, Cyano (-CN) | Dimer formation, chain formation |

| Halogen Bonding | Bromo (-Br) | Carboxylic Oxygen, Cyano Nitrogen, Thiophene Sulfur | Directional control of crystal packing |

Control of π-Stacking Architectures for Enhanced Functionality